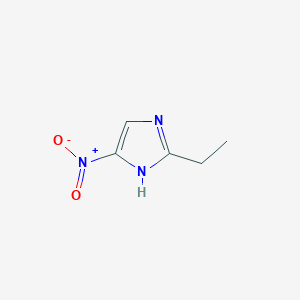

2-Ethyl-4-nitro-1H-imidazole

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-ethyl-5-nitro-1H-imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-2-4-6-3-5(7-4)8(9)10/h3H,2H2,1H3,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXNAZXOOFZKJEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(N1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20157469 |

Source

|

| Record name | 2-Ethyl-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13230-03-0 |

Source

|

| Record name | 2-Ethyl-4-nitroimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13230-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-4-nitro-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013230030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-4-nitro-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Ethyl-4-nitro-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2-Ethyl-4-nitro-1H-imidazole, a nitroimidazole derivative of interest in pharmaceutical research. This document collates available data on its physicochemical characteristics, spectral properties, synthesis, and analysis. It also explores its potential mechanism of action based on the known reactivity of the nitroimidazole class.

Core Chemical Properties

This compound, with the CAS number 13230-03-0, possesses the molecular formula C₅H₇N₃O₂.[1][2] Its molecular weight is approximately 141.13 g/mol .[1][2] The following table summarizes its key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃O₂ | [1][2] |

| Molecular Weight | 141.131 g/mol | [1] |

| CAS Number | 13230-03-0 | [1][2] |

| Melting Point | 161 °C | [2] |

| Boiling Point (Predicted) | 382.1 ± 15.0 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.335 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 8.81 ± 0.10 | [2] |

| LogP (Calculated) | 0.571 | [1] |

Synthesis and Analysis

General Experimental Protocol: Nitration of 2-Alkylimidazole

This protocol is adapted from established methods for the nitration of similar 2-alkylimidazoles, such as 2-methylimidazole.[3]

Materials:

-

2-Ethylimidazole

-

Concentrated Nitric Acid (e.g., 65-72% mas.)

-

Concentrated Sulfuric Acid (e.g., 86-92% mas.)

-

Ice

-

Water

-

A suitable base for neutralization (e.g., aqueous ammonia or sodium carbonate solution)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

A mixture of concentrated sulfuric acid and concentrated nitric acid is prepared and cooled in an ice bath.

-

2-Ethylimidazole is added portion-wise to the cooled nitrating mixture while maintaining a low temperature (e.g., below 30 °C) with vigorous stirring.

-

After the addition is complete, the reaction mixture is stirred for a specified period (e.g., 3 hours) at a controlled low temperature.

-

The temperature may then be gradually raised (e.g., to 40 °C) and the reaction continued for an additional period (e.g., 1 hour).

-

The reaction mixture is then poured onto ice and neutralized carefully with a base to a pH of approximately 6.5-7.

-

The precipitated product is collected by filtration, washed with cold water, and dried.

-

Alternatively, the aqueous solution can be extracted with an organic solvent. The combined organic extracts are then washed, dried, and the solvent is evaporated to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

This compound can be analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., Newcrom R1) is suitable.[1]

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water. For standard analysis, phosphoric acid can be used as a modifier. For mass spectrometry (MS) compatible applications, formic acid should be used instead.[1]

-

Detection: UV detection at a suitable wavelength.

This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[1]

Spectral Data (Predicted and Inferred)

¹H NMR: The proton on the imidazole ring is expected to appear as a singlet in the aromatic region. The ethyl group will show a quartet for the methylene protons and a triplet for the methyl protons.

¹³C NMR: The spectrum will show signals for the two carbons of the ethyl group and the three carbons of the imidazole ring. The carbon bearing the nitro group will be significantly downfield.

FT-IR: The infrared spectrum is expected to show characteristic absorption bands for the N-H stretch of the imidazole ring, C-H stretches of the ethyl group, C=N and C=C stretching vibrations of the imidazole ring, and strong symmetric and asymmetric stretching vibrations of the C-NO₂ group. For related nitroimidazoles, the NO₂ stretching bands are typically observed in the regions of 1556-1523 cm⁻¹ (asymmetric) and 1375-1356 cm⁻¹ (symmetric).[4][5]

Mass Spectrometry: The electron ionization (EI) mass spectrum is expected to show a molecular ion peak. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and nitric oxide (NO).

Reactivity and Potential Mechanism of Action

The chemical reactivity of 4-nitroimidazoles is largely influenced by the electron-withdrawing nature of the nitro group. These compounds are susceptible to nucleophilic substitution of the nitro group.

The biological activity of nitroimidazoles is often linked to their bioreductive activation under hypoxic (low oxygen) conditions, a characteristic feature of the microenvironment of many solid tumors and anaerobic bacteria. This selective activation is the basis for their use as hypoxia-selective cytotoxins and radiosensitizers.

The proposed general mechanism of action involves the following steps:

-

Entry into the cell: The relatively small and lipophilic nitroimidazole molecule can passively diffuse across the cell membrane.

-

Reductive Activation: In a hypoxic environment, one-electron reductases, such as NADPH:cytochrome P450 oxidoreductase, reduce the nitro group to a nitro radical anion.

-

Formation of Reactive Species: This radical anion can undergo further reduction to form cytotoxic species, including nitroso and hydroxylamine derivatives.

-

Cellular Damage: These reactive intermediates can covalently bind to and damage cellular macromolecules such as DNA and proteins, leading to cell death.

Under normoxic (normal oxygen) conditions, the nitro radical anion is rapidly re-oxidized back to the parent nitroimidazole by molecular oxygen, thus preventing the accumulation of toxic metabolites and conferring selectivity for hypoxic cells.

This guide provides a summary of the currently available information on the chemical properties of this compound. Further experimental studies are required to fully characterize this compound, particularly to obtain detailed experimental spectral and solubility data, and to elucidate its specific biological targets and signaling pathways.

References

An In-depth Technical Guide on the Core Mechanism of Action of 2-Ethyl-4-nitro-1H-imidazole

Disclaimer: Limited direct experimental data exists in publicly accessible literature regarding the specific mechanism of action of 2-Ethyl-4-nitro-1H-imidazole. This guide is therefore based on the well-established principles of the broader 4-nitroimidazole class of compounds, supported by data from structurally related analogs. The proposed mechanisms for this compound are inferred from this body of evidence.

Introduction

This compound belongs to the nitroimidazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. Nitroimidazoles are recognized as prodrugs that undergo bioreductive activation to exert their cytotoxic effects.[1] The position of the nitro group on the imidazole ring—at position 2, 4, or 5—critically influences the compound's biological properties and therapeutic applications, which range from antimicrobial and antiprotozoal to anticancer and radiosensitizing activities.[2] This document provides a comprehensive overview of the putative mechanism of action of this compound, drawing upon the established knowledge of 4-nitroimidazole derivatives.

Core Mechanism of Action: Bioreductive Activation

The central mechanism of action for nitroimidazoles is their selective toxicity towards hypoxic cells, a feature that is particularly relevant in the microenvironment of solid tumors and anaerobic infections.[3][4][5] This selectivity is achieved through a process of bioreductive activation.

The Role of Hypoxia

In environments with normal oxygen concentrations (normoxia), the nitroimidazole molecule can undergo a one-electron reduction by cellular reductases, such as NADPH:cytochrome P450 reductase, to form a nitro radical anion. However, in the presence of oxygen, this radical is rapidly reoxidized back to the parent compound in a futile cycle that prevents the formation of cytotoxic metabolites.[6]

Conversely, under hypoxic conditions, the low oxygen tension allows for the further reduction of the nitro radical anion to more reactive intermediates, including nitroso and hydroxylamine derivatives. These highly reactive species are responsible for the cytotoxic effects of nitroimidazoles.

Generation of Reactive Species and Cellular Damage

The reactive intermediates generated from the reduction of the nitro group are potent electrophiles that can interact with and damage a variety of cellular macromolecules. The primary targets are thought to be DNA, RNA, and proteins.[1] Covalent binding of these reactive species to cellular components can lead to:

-

DNA Damage: Strand breaks and the formation of adducts, which can disrupt DNA replication and transcription, ultimately leading to cell death.

-

Protein Dysfunction: Modification of amino acid residues in essential enzymes and structural proteins, leading to a loss of their biological function.

-

Depletion of Cellular Reductants: The reduction process can consume cellular reducing equivalents, such as glutathione (GSH), leading to oxidative stress.

The following diagram illustrates the general pathway of bioreductive activation of a 4-nitroimidazole.

Caption: Bioreductive activation of 4-nitroimidazoles under normoxic vs. hypoxic conditions.

Potential Therapeutic Applications

Based on the mechanism of action of related compounds, this compound could have potential applications in areas where hypoxia is a key feature.

Anticancer Activity and Radiosensitization

The hypoxic cores of solid tumors are notoriously resistant to radiotherapy and many chemotherapies. Hypoxia-activated prodrugs like 4-nitroimidazoles can selectively target these resistant cells. Furthermore, by depleting intracellular thiols and "fixing" radiation-induced DNA damage, these compounds can act as radiosensitizers, enhancing the efficacy of radiation treatment.

Antimicrobial Activity

The mechanism of action of nitroimidazoles against anaerobic bacteria and protozoa also relies on reductive activation of the nitro group by microbial nitroreductases. While 5-nitroimidazoles are more commonly used for this purpose, some 4-nitroimidazole derivatives have also shown antimicrobial activity, particularly against Mycobacterium tuberculosis.[7]

Quantitative Data from Related 4-Nitroimidazole Derivatives

| Compound | Target/Cell Line | Activity Metric | Value | Reference |

| 5-Phenoxysulphonyl-1-methyl-4-nitroimidazole (NSC 38087) | V79 (aerobic) | IC50 (2h) | 5 µM | [8] |

| PA-824 (Pretomanid) | M. tuberculosis | MIC | 0.015-0.25 µg/mL | [7] |

| Various 4-nitroimidazole-piperazine derivatives | Capan-1 (cancer) | IC50 | 8.60 - 64.0 µM | [9] |

| Tetrazole-bearing 4-nitroimidazole (Compound 17) | HL-60 (leukemia) | IC50 | Low micromolar range | [9] |

Experimental Protocols for Elucidating the Mechanism of Action

To fully characterize the mechanism of action of this compound, a series of in vitro and in vivo experiments would be required. Below are outlines of key experimental protocols.

In Vitro Cytotoxicity and Hypoxia Selectivity Assay

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50) under both normoxic and hypoxic conditions.

Methodology:

-

Cell Culture: Culture a relevant cancer cell line (e.g., FaDu, A549) in appropriate media.

-

Seeding: Seed cells into 96-well plates at a predetermined density.

-

Drug Treatment: After cell adherence, treat with a serial dilution of this compound.

-

Incubation: Incubate one set of plates under normoxic conditions (e.g., 21% O2) and another set under hypoxic conditions (e.g., <1% O2) for a specified duration (e.g., 24-72 hours).

-

Viability Assessment: Assess cell viability using a standard method such as the MTT or PrestoBlue assay.

-

Data Analysis: Calculate IC50 values for both conditions and determine the hypoxia cytotoxicity ratio (IC50 normoxia / IC50 hypoxia).

References

- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitroimidazole - Wikipedia [en.wikipedia.org]

- 3. In vitro hypoxic cytotoxicity and hypoxic radiosensitization. Efficacy of the novel 2-nitroimidazole N,N,N-tris[2-(2-nitro-1H-imidazol-1-yl)ethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxic properties of a 4-nitroimidazole (NSC 38087): a radiosensitizer of hypoxic cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 2-Ethyl-4-nitro-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-4-nitro-1H-imidazole is a nitroimidazole derivative of significant interest in pharmaceutical research due to the established therapeutic applications of this chemical class. As with any compound under investigation for drug development, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound and related nitroimidazole compounds. It is intended to be a valuable resource for researchers and professionals involved in the development of new therapeutic agents. While specific quantitative data for this compound is limited in publicly accessible literature, this guide compiles relevant information on the broader nitroimidazole class to infer its likely properties and provides detailed experimental protocols for its characterization.

Introduction to this compound

This compound belongs to the nitroimidazole class of compounds, which are characterized by an imidazole ring bearing a nitro group. This class of drugs is well-known for its efficacy against anaerobic bacteria and protozoa. The mechanism of action for nitroimidazoles generally involves their function as hypoxia-activated prodrugs. In low-oxygen environments, characteristic of certain tumors and anaerobic infections, the nitro group undergoes bioreduction to form reactive nitroso radicals. These radicals can disrupt microbial DNA and other essential macromolecules, leading to cell death.[1][2][3]

Solubility Profile

To provide a reference point, the solubility of a structurally related nitroimidazole, Ipronidazole, is presented in Table 1. It is anticipated that this compound would exhibit a comparable solubility profile, being more soluble in polar organic solvents than in aqueous solutions.

Table 1: Solubility of Ipronidazole (A Representative Nitroimidazole)

| Solvent | Solubility (mg/mL) |

| DMF (Dimethylformamide) | 14[5] |

| DMSO (Dimethyl sulfoxide) | 11[5] |

| Ethanol | 12[5] |

| PBS (pH 7.2) | 0.16[5] |

Stability Profile

The chemical stability of a drug candidate influences its shelf-life, storage conditions, and degradation pathways. For this compound, it is described as having "moderate stability under standard conditions".[4] More detailed stability information can be inferred from studies on other nitroimidazole compounds, which are known to be susceptible to degradation under certain conditions.

3.1. pH-Dependent Stability

The stability of nitroimidazole derivatives is often pH-dependent. Forced degradation studies on metronidazole, a widely used nitroimidazole, have shown significant degradation under both acidic and alkaline conditions.[6] This suggests that the imidazole ring and/or the nitro group of this compound could be susceptible to hydrolysis.

3.2. Photostability

Nitroaromatic compounds can be sensitive to light. Photostability studies are a crucial part of the stability testing of such molecules. It is recommended to evaluate the photostability of this compound according to ICH Q1B guidelines, which involve exposure to a combination of UV and visible light.[7][8]

3.3. Oxidative Stability

Forced degradation studies on metronidazole have demonstrated its susceptibility to oxidative stress, typically induced by agents like hydrogen peroxide.[9] The imidazole ring can be a target for oxidation.

Table 2: Summary of General Stability Characteristics of Nitroimidazoles

| Stress Condition | General Observations for Nitroimidazoles |

| Acidic Hydrolysis | Degradation observed for related compounds (e.g., metronidazole).[6] |

| Basic Hydrolysis | Significant degradation observed for related compounds (e.g., metronidazole).[6] |

| Oxidation | Degradation observed in the presence of oxidizing agents (e.g., H₂O₂).[9] |

| Thermal Degradation | Stability is temperature-dependent; elevated temperatures can promote degradation.[7] |

| Photodegradation | Susceptible to degradation upon exposure to UV and visible light.[7][8] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible solubility and stability data.

4.1. Solubility Determination

A common and reliable method for determining the thermodynamic solubility of a compound is the shake-flask method.[10]

Experimental Workflow: Shake-Flask Solubility Determination

Caption: Workflow for Shake-Flask Solubility Determination.

4.2. Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.[8][11]

Experimental Workflow: Forced Degradation Study

Caption: Workflow for a Forced Degradation Study.

Mechanism of Action: Hypoxia-Activated Prodrug Signaling Pathway

As a nitroimidazole, this compound is expected to act as a hypoxia-activated prodrug. The general signaling pathway is illustrated below.

Signaling Pathway: Hypoxia-Activated Prodrug

Caption: Hypoxia-Activated Prodrug Mechanism.

Conclusion

While specific experimental data on the solubility and stability of this compound is sparse in the public domain, this guide provides a framework for understanding its likely physicochemical properties based on the well-characterized behavior of the nitroimidazole class. The provided experimental protocols offer a starting point for researchers to generate the necessary data for drug development purposes. A thorough characterization of its solubility and stability profile will be crucial for the successful formulation and clinical translation of this promising compound. Further research is warranted to establish a definitive and quantitative understanding of these critical parameters.

References

- 1. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy [frontiersin.org]

- 3. Hypoxia-activated prodrug - Wikipedia [en.wikipedia.org]

- 4. CAS 13230-03-0: 2-Ethyl-4-nitroimidazole | CymitQuimica [cymitquimica.com]

- 5. Ipronidazole | 14885-29-1 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. scispace.com [scispace.com]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Regioselective Synthesis of 4-Nitroimidazoles

This technical guide provides a comprehensive overview of the core methodologies for the regioselective synthesis of 4-nitroimidazoles. Nitroimidazoles are a critical class of heterocyclic compounds, forming the backbone of numerous pharmaceuticals, particularly as antibacterial and antiprotozoal agents.[1][2] Achieving regioselectivity, specifically targeting the C-4 position of the imidazole ring, is a crucial step in the synthesis of these valuable molecules. This document details the prevalent synthetic routes, provides specific experimental protocols, and summarizes key quantitative data to aid researchers in their synthetic endeavors.

Core Concepts in Imidazole Nitration

The regioselectivity of electrophilic substitution on the imidazole ring is governed by a combination of electronic effects, steric hindrance, and the reaction conditions.[3] In its neutral form, the C-5 position of imidazole is the most electron-rich and generally susceptible to electrophilic attack.[3][4] However, the synthesis of 4-nitroimidazole is typically conducted under strongly acidic conditions.

Under these conditions, the imidazole ring is protonated to form an imidazolium ion. The positive charge on the nitrogen atoms deactivates the ring towards electrophilic attack and directs the incoming electrophile, the nitronium ion (NO₂⁺), to the C-4 (or C-5) position. Due to the tautomeric equilibrium of the N-H proton in the resulting product, 4-nitroimidazole and 5-nitroimidazole are typically considered equivalent and are often named 4(5)-nitroimidazole, unless an N-substituent locks the tautomeric form.[1][5]

Primary Synthetic Route: Direct Nitration of Imidazole

The most established and widely used method for synthesizing 4-nitroimidazole is the direct nitration of imidazole using a mixed acid solution of concentrated nitric acid and concentrated sulfuric acid.[1]

Reaction Mechanism and Workflow

The reaction proceeds via the following key steps:

-

Formation of the Nitronium Ion : Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

-

Formation of the Imidazolium Salt : Imidazole, acting as a base, is protonated by the strong sulfuric acid to form a disulfuric imidazole salt.[6][7] This deactivates the ring but directs substitution to C-4/C-5.

-

Electrophilic Aromatic Substitution : The nitronium ion attacks the electron-deficient imidazolium ring at the C-4 position.

-

Rearomatization : The intermediate loses a proton to restore the aromaticity of the imidazole ring, yielding the 4-nitroimidazole product.

Caption: General workflow for the synthesis of 4-nitroimidazole.

Quantitative Data Summary

The yield and efficiency of the direct nitration are highly dependent on the reaction conditions. The following table summarizes data from various reported procedures.

| Molar Ratio (Imidazole:HNO₃) | Volume Ratio (H₂SO₄:HNO₃) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1:1.2 | 3.4:1 (with 10% oleum) | 55-65 | 2 | 92.7 | [7] |

| 1:1.6 | - (H₂SO₄ used for salt) | 90-95 | 5-5.5 | 89.4 | [6] |

| 1:1.1 | 2:1 (molar) | Not specified | Not specified | - | [8] |

| Not specified | Mixed Acid | Reflux (~120) | 0.5 | - | [5] |

Detailed Experimental Protocol: Direct Nitration

This protocol is a synthesized procedure based on common laboratory practices reported in the literature.[6][7][9]

Materials:

-

Imidazole

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (98%)

-

Ice

-

Ammonium Hydroxide or Sodium Hydroxide solution for neutralization

Procedure:

-

Preparation of Imidazole Salt: In a flask equipped with a stirrer and cooled in an ice bath, slowly add imidazole to concentrated sulfuric acid with constant stirring. Maintain the temperature between 18-25°C. Stir for an additional 20-30 minutes after the addition is complete to ensure the formation of the disulfuric imidazole salt.[9]

-

Nitration: Gently heat the imidazole salt solution to the desired reaction temperature (e.g., 55-65°C).[7]

-

Slowly add the nitrating mixture (a pre-mixed solution of concentrated sulfuric acid and nitric acid) dropwise to the heated solution. The rate of addition should be controlled to maintain the reaction temperature.

-

After the addition is complete, maintain the reaction mixture at the specified temperature for the required duration (e.g., 2-5 hours) with continuous stirring to ensure the reaction goes to completion.[6][7]

-

Workup: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

-

Neutralize the acidic solution by the slow addition of a base (e.g., concentrated ammonium hydroxide or a cold sodium hydroxide solution) until the pH is approximately 7. This step should be performed in an ice bath as the neutralization is highly exothermic.

-

The 4-nitroimidazole product will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash it with cold water, and dry it under a vacuum. The crude product can be further purified by recrystallization if necessary.

Synthesis of Substituted 4-Nitroimidazoles

The presence of substituents on the imidazole ring can influence the position of nitration. A common example is the synthesis of 2-methyl-4(5)-nitroimidazole, a precursor for many antibacterial drugs.

Nitration of 2-Methylimidazole

The nitration of 2-methylimidazole also typically employs a mixture of nitric and sulfuric acids, often under more strenuous temperature conditions. The methyl group at the C-2 position sterically and electronically directs the nitration to the C-4/C-5 positions.

Caption: Directing effect of protonation on nitration regioselectivity.

Quantitative Data for 2-Methylimidazole Nitration

| Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| HNO₃ / H₂SO₄ | 100 | 5 | 78 | [10] |

| NaNO₃ / H₂SO₄ | 125-140 | 4.5-5 | 50-52 | [10] |

| NaNO₃ / H₂SO₄ (optimized) | 130 | Not specified | 95 | [11] |

| HNO₃ / H₂SO₄ (optimized) | 100 | Not specified | 85 | [11] |

| HNO₃ / Acetic Anhydride | 18-20 | 3-3.5 | 90 | [10] |

Experimental Protocol: Nitration of 2-Methylimidazole

This protocol is based on a reported method for the nitration of 2-methylimidazole.[10]

Materials:

-

2-Methylimidazole

-

Concentrated Sulfuric Acid (95%)

-

Concentrated Nitric Acid (69%)

-

Water

-

Aqueous Ammonia solution (25%)

Procedure:

-

Slowly add 2-methylimidazole to concentrated sulfuric acid with stirring.

-

After complete dissolution, heat the solution to 70°C.

-

Slowly introduce the nitric acid, allowing for a gradual exotherm.

-

After the addition is complete, raise the temperature to 100°C and hold for 5 hours.

-

Cool the reaction mixture and then dilute it by carefully pouring it into cold water.

-

Neutralize the solution with a 25% aqueous ammonia solution to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 2-methyl-4(5)-nitroimidazole.

Post-Nitration Functionalization: N-Alkylation

For many pharmaceutical applications, the synthesized 4-nitroimidazole is further functionalized, most commonly via N-alkylation. This reaction can also present regioselectivity challenges, but specific conditions can favor the formation of the desired 1,4-disubstituted isomer.

General Procedure and Regioselectivity

The alkylation of 4-nitroimidazole is typically performed in a polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile) using a base (e.g., K₂CO₃ or KOH) to deprotonate the imidazole ring, followed by the addition of an alkylating agent (e.g., an alkyl halide). Studies have shown that for 4-nitroimidazole, alkylation is favored at the N-1 position.[12] The choice of solvent and base, along with temperature, significantly impacts the reaction yield and rate.

Quantitative Data for N-Alkylation of 4-Nitroimidazole

The following data illustrates the effect of reaction conditions on the N-alkylation of 4-nitroimidazole with various alkylating agents. The yields are for the N-1 alkylated product.

| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Ethyl Bromoacetate | K₂CO₃ | Acetonitrile | 60 | 85 | [12] |

| Benzyl Bromide | K₂CO₃ | Acetonitrile | 60 | 80 | [12] |

| Propargyl Bromide | K₂CO₃ | Acetonitrile | 60 | 75 | [12] |

| Ethyl Bromoacetate | K₂CO₃ | DMF | 60 | 66 | |

| Ethyl Bromoacetate | KOH | DMSO | Room Temp | Low (<28) | [12] |

Experimental Protocol: N-Alkylation of 4-Nitroimidazole

This is a general protocol for the N-alkylation of 4-nitroimidazole.[12]

Materials:

-

4-Nitroimidazole

-

Potassium Carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Alkylating agent (e.g., ethyl bromoacetate, benzyl bromide)

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve 4-nitroimidazole (1 equivalent) in acetonitrile in a round-bottom flask.

-

Add potassium carbonate (approx. 1.1 equivalents) to the solution.

-

Stir the mixture for 15 minutes at room temperature.

-

Add the alkylating agent (1.5-2 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to 60°C and monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

-

Cool the mixture, pour it into ice water, and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography or recrystallization as needed.

Conclusion

The regioselective synthesis of 4-nitroimidazoles is a well-established process that hinges on leveraging the electronic properties of the imidazole ring under strongly acidic conditions. The direct nitration of imidazole with a nitric and sulfuric acid mixture remains the most effective and high-yielding method. For substituted imidazoles, the inherent directing effects of the substituents must be considered. Further functionalization through N-alkylation provides a pathway to a diverse range of derivatives, with conditions optimized to favor the desired N-1 regioisomer. The protocols and data presented in this guide offer a solid foundation for the successful synthesis of these important heterocyclic compounds in a laboratory setting.

References

- 1. Nitroimidazole - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US3487087A - Nitration of imidazoles - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 4-Nitroimidazole synthesis - chemicalbook [chemicalbook.com]

- 9. CN104592123A - Preparation method of 4-nitroimidazole - Google Patents [patents.google.com]

- 10. vital.lib.tsu.ru [vital.lib.tsu.ru]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethyl-4-nitro-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-4-nitro-1H-imidazole is a nitroimidazole derivative, a class of compounds of significant interest in medicinal chemistry and drug development. Nitroimidazoles are known for their utility as antimicrobial agents, particularly against anaerobic bacteria and protozoa, and as radiosensitizers for hypoxic tumor cells in cancer therapy. The efficacy and pharmacokinetic profile of these compounds are intrinsically linked to their physicochemical properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental methodologies for their determination, and a visualization of its general mechanism of action.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Reference |

| Molecular Formula | C₅H₇N₃O₂ | [1] |

| Molecular Weight | 141.13 g/mol | [1][2] |

| CAS Number | 13230-03-0 | [1][2] |

| Melting Point | 161 °C | |

| Boiling Point | 382.1 ± 15.0 °C (Predicted) | |

| Density | 1.335 ± 0.06 g/cm³ (Predicted) | |

| pKa | 8.81 ± 0.10 (Predicted) | |

| LogP | 0.571 (Calculated) | [2] |

| Appearance | Solid |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. Below are methodologies for key experiments.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially until the temperature is about 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting range. For a pure compound, this range is typically narrow.

-

Determination of n-Octanol/Water Partition Coefficient (LogP)

The partition coefficient is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and in vivo distribution.

Methodology: Shake Flask Method (Following OECD Guideline 107)

-

Pre-equilibration of Solvents: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by a 24-hour separation period.

-

Sample Preparation: A stock solution of this compound is prepared in n-octanol.

-

Partitioning:

-

A known volume of the n-octanol stock solution is added to a known volume of water in a separatory funnel.

-

The funnel is shaken vigorously for a set period (e.g., 15 minutes) to facilitate partitioning.

-

The mixture is then centrifuged to ensure complete phase separation.

-

-

Analysis: The concentration of the analyte in both the n-octanol and aqueous phases is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Determination of Aqueous Solubility

Solubility is a critical factor influencing a drug's bioavailability.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of water in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered through a 0.45 µm filter to remove undissolved solid.

-

Analysis: The concentration of the dissolved compound in the clear aqueous filtrate is quantified by a validated analytical technique, such as HPLC-UV.

-

Result: The solubility is expressed in units such as mg/mL or mol/L.

Determination of pKa

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different physiological pH values, which affects its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

-

Sample Preparation: A solution of this compound of known concentration is prepared in deionized water. The solution is purged with nitrogen to remove dissolved carbon dioxide.

-

Titration:

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

-

Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point. For more accurate results, the derivative of the titration curve can be calculated to precisely locate the equivalence point.

Visualizations

Logical Relationship of Physicochemical Properties

The following diagram illustrates the interconnectedness of the core physicochemical properties and their influence on the ADME profile of a drug candidate like this compound.

General Mechanism of Action: Bioreductive Activation

Nitroimidazoles are prodrugs that require bioreductive activation to exert their cytotoxic effects. This process is particularly efficient in hypoxic environments, such as those found in anaerobic microorganisms and the core of solid tumors.

Experimental Workflow for Physicochemical Characterization

The following diagram outlines a typical workflow for the comprehensive physicochemical characterization of a new chemical entity like this compound.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound, along with standardized experimental protocols for their determination. The presented data and methodologies are fundamental for researchers and scientists engaged in the development of nitroimidazole-based therapeutics. A thorough understanding of these properties is paramount for optimizing drug design, predicting in vivo behavior, and ultimately, advancing new chemical entities through the drug development pipeline. The visualizations provided offer a clear framework for understanding the interplay of these properties and the compound's mechanism of action.

References

The Dawn of a New Antimicrobial Era: A Technical History of Nitroimidazole Compounds

For Researchers, Scientists, and Drug Development Professionals

The discovery and development of nitroimidazole compounds represent a pivotal moment in the fight against anaerobic bacterial and protozoal infections. From a serendipitous discovery in a soil streptomycete to the synthesis of a portfolio of life-saving drugs, the journey of nitroimidazoles is a testament to scientific ingenuity and perseverance. This in-depth technical guide provides a comprehensive overview of the discovery, history, and foundational experimental data of these crucial antimicrobial agents.

The Genesis: Discovery of Azomycin

The story of nitroimidazoles begins in the early 1950s with the isolation of a promising antimicrobial substance from a strain of Streptomyces by Japanese scientists. This natural product, initially named azomycin, was later identified as 2-nitroimidazole. While showing some antimicrobial activity, the initial attempts to synthesize azomycin proved challenging. However, this discovery ignited a fervent search for synthetic analogues with improved therapeutic properties.

A significant breakthrough in the synthesis of 2-nitroimidazole was later achieved through a process involving the diazotization of 2-aminoimidazole.

Experimental Protocol: Synthesis of 2-Nitroimidazole (Azomycin)

This protocol is based on early patented synthesis methods and represents a foundational approach to producing the core 2-nitroimidazole scaffold.

Materials:

-

2-aminoimidazole hydrochloride

-

Sodium nitrite (NaNO₂)

-

40% Fluoboric acid (HBF₄)

-

Copper powder

-

Ethyl acetate

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

A solution of sodium nitrite in water is slowly added to a solution of 2-aminoimidazole hydrochloride in 40% fluoboric acid, maintaining a low temperature.

-

The resulting mixture is then poured into a larger volume of water containing a significant excess of sodium nitrite and copper powder.

-

The solution is stirred at room temperature for approximately one hour.

-

The pH of the solution is adjusted to 2.0 with hydrochloric acid.

-

The product, 2-nitroimidazole, is extracted from the aqueous solution using ethyl acetate.

-

The ethyl acetate is evaporated, and the resulting crude product is recrystallized from ethanol to yield purified 2-nitroimidazole.[1]

The Rise of a "Miracle Drug": The Development of Metronidazole

The quest for more potent and less toxic nitroimidazole derivatives led researchers at Rhône-Poulenc in France to synthesize a series of compounds in the late 1950s. Among these, a 5-nitroimidazole derivative, 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole, later named metronidazole, emerged as a highly effective agent against the protozoan parasite Trichomonas vaginalis, the causative agent of trichomoniasis.[2] Metronidazole was first commercially introduced in 1960.[3]

A serendipitous observation in 1962 revealed metronidazole's efficacy against anaerobic bacteria when a patient being treated for trichomoniasis also experienced a resolution of their concurrent bacterial gingivitis.[2] This discovery dramatically expanded the therapeutic applications of metronidazole, leading to its widespread use against a variety of anaerobic bacterial infections, including those caused by Bacteroides and Clostridium species.

Experimental Protocol: Synthesis of Metronidazole

The synthesis of metronidazole typically starts with 2-methylimidazole, which is first nitrated and then alkylated.

Materials:

-

2-methyl-5-nitroimidazole

-

Formic acid (95-99%)

-

Concentrated sulfuric acid

-

Ethylene oxide

Procedure:

-

Acid Mixture Preparation: Formic acid is placed in a reaction vessel and stirred while concentrated sulfuric acid is added, maintaining a temperature of approximately 20°C.[4]

-

Synthesis Reaction: 2-methyl-5-nitroimidazole is added to a reaction tank, followed by the prepared mixed acid.[4] The mixture is stirred and heated to 75-80°C until the 2-methyl-5-nitroimidazole is completely dissolved.[4]

-

Ethylene oxide and a small amount of concentrated sulfuric acid are then added to the reaction mixture to initiate the hydroxylation reaction, which ultimately yields metronidazole.[5]

Elucidating the Mechanism of Action: A Tale of Reduction and DNA Damage

The selective toxicity of nitroimidazoles against anaerobic organisms was a key area of investigation. Early research revealed that these compounds are prodrugs, meaning they are inactive until they are chemically modified within the target organism.

The mechanism of action of nitroimidazoles is a multi-step process that occurs in the low-redox environment characteristic of anaerobic bacteria and protozoa.

-

Cellular Uptake: The small, uncharged nitroimidazole molecule passively diffuses into the microbial cell.

-

Reductive Activation: Inside the anaerobe, the nitro group of the drug is reduced by low-redox-potential electron-transport proteins, such as ferredoxin. This enzymatic reduction, which does not occur in aerobic environments, generates highly reactive, short-lived nitroso radicals.[][7]

-

DNA Damage: These reactive intermediates are cytotoxic and interact with the microbial DNA, causing a loss of helical structure, strand breakage, and subsequent inhibition of nucleic acid synthesis.[] This ultimately leads to microbial cell death.

Experimental Workflow: Investigating DNA Damage by Reduced Nitroimidazoles

Caption: Workflow for studying nitroimidazole-induced DNA damage.

Experiments to elucidate this mechanism involved reducing nitroimidazole drugs in the presence of bacterial and bacteriophage DNA and then assessing the extent of DNA damage.[2] These studies confirmed that the reduction of the nitro group is essential for the drug's cytotoxic effects.

Assessing Antimicrobial Potency: Susceptibility Testing

Determining the in vitro activity of nitroimidazoles against various anaerobic pathogens was crucial for their clinical development. The primary method used for this is antimicrobial susceptibility testing, which determines the minimum inhibitory concentration (MIC) – the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Experimental Protocol: Agar Dilution Method for Anaerobic Bacteria

The agar dilution method is a reference standard for antimicrobial susceptibility testing of anaerobic bacteria.

Materials:

-

Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood

-

Stock solutions of nitroimidazole compounds

-

Anaerobic bacterial isolates

-

Inoculator (e.g., Steers replicator)

-

Anaerobic incubation system (e.g., anaerobic chamber or GasPak jar)

Procedure:

-

Media Preparation: A series of agar plates are prepared, each containing a different, twofold serial dilution of the nitroimidazole compound. A control plate with no antibiotic is also prepared.

-

Inoculum Preparation: The anaerobic bacterial isolates are grown in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: A standardized volume of each bacterial suspension is inoculated onto the surface of each agar plate, including the control plate, using a replicator.

-

Incubation: The plates are incubated under anaerobic conditions at 37°C for 48 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the nitroimidazole that completely inhibits the visible growth of the bacteria.[8][9][10]

Quantitative Efficacy of Key Nitroimidazole Compounds

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for several key nitroimidazole compounds against a range of clinically important anaerobic bacteria and protozoa. These values highlight the potent and broad-spectrum activity of this class of drugs.

Table 1: MIC of Nitroimidazoles against Anaerobic Bacteria

| Organism | Metronidazole (µg/mL) | Tinidazole (µg/mL) | Ornidazole (µg/mL) |

| Bacteroides fragilis | 0.16 - 2.5 | - | - |

| Clostridium perfringens | - | - | - |

| Prevotella melaninogenica | - | - | - |

| Fusobacterium nucleatum | - | - | - |

Table 2: MIC of Nitroimidazoles against Protozoa

| Organism | Metronidazole (µg/mL) | Tinidazole (µg/mL) | Ornidazole (µg/mL) | Secnidazole (µg/mL) |

| Trichomonas vaginalis | <2 - >2 | <2 - >2 | <2 | <2 - >2 |

| Giardia lamblia | - | Single 2g dose effective | Single 1g dose effective | - |

| Entamoeba histolytica | 1.5g daily for 10 days effective | 1.5g daily for 10 days effective | 1g daily for 10 days effective | - |

Note: For some protozoa, efficacy is often reported in terms of effective treatment regimens rather than precise MIC values.[11][12] For Trichomonas vaginalis, MIC values are often categorized as susceptible (<2 µg/mL), intermediate (2 µg/mL), or resistant (>2 µg/mL).[13]

The Nitroimidazole Family Expands: Second-Generation Compounds

The success of metronidazole spurred the development of second-generation nitroimidazoles with improved pharmacokinetic profiles, such as longer half-lives, allowing for simpler dosing regimens. Key among these are tinidazole, ornidazole, and secnidazole.

-

Tinidazole: Offers a longer half-life than metronidazole, often allowing for single-dose therapy for certain infections.

-

Ornidazole: Another long-acting nitroimidazole with a similar spectrum of activity to metronidazole.

-

Secnidazole: Possesses a particularly long half-life, making it suitable for single-dose treatment of bacterial vaginosis and trichomoniasis.

Logical Progression of Nitroimidazole Development

Caption: The developmental timeline of nitroimidazole compounds.

The history of nitroimidazole compounds is a compelling narrative of scientific discovery, from the initial identification of a natural product to the rational design of improved synthetic derivatives. Their unique mechanism of action, selectively targeting anaerobic microorganisms, has made them indispensable tools in the treatment of a wide range of infections. The ongoing research in this area continues to explore the full potential of this remarkable class of antimicrobial agents.

References

- 1. US3420842A - Process for the preparation of 2-nitroimidazoles - Google Patents [patents.google.com]

- 2. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. webstore.ansi.org [webstore.ansi.org]

- 4. CN102911122A - Metronidazole preparation method - Google Patents [patents.google.com]

- 5. Bactericidal activity of metronidazole against Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metronidazole - Wikipedia [en.wikipedia.org]

- 8. Modified agar dilution method for rapid antibiotic susceptibility testing of anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. Methods for susceptibility testing of anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Treatment of intestinal E. histolytica and G. lamblia with metronidazole, tinidazole and ornidazole: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Single-dose tinidazole for the treatment of giardiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro Effect of 5-Nitroimidazole Drugs against Trichomonas vaginalis Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: HPLC Analysis of 2-Ethyl-4-nitro-1H-imidazole

An application note and detailed protocol for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Ethyl-4-nitro-1H-imidazole are presented for researchers, scientists, and professionals in drug development. This document provides a comprehensive methodology for the quantitative analysis of this compound, crucial for quality control, impurity profiling, and pharmacokinetic studies.

Introduction

This compound is a nitroimidazole derivative of significant interest in pharmaceutical research due to its potential therapeutic applications, stemming from the well-established antimicrobial and antiprotozoal activities of this class of compounds. Accurate and reliable quantitative analysis is paramount for ensuring the quality, safety, and efficacy of any potential drug substance. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) and their related substances.

This application note describes a robust reverse-phase HPLC (RP-HPLC) method for the analysis of this compound. The method is designed to be specific, accurate, and precise, making it suitable for a range of applications including raw material testing, in-process control, and final product release. The described protocol can also be adapted for the analysis of impurities and for use in pharmacokinetic studies.[1]

Principle of the Method

The method utilizes a reverse-phase HPLC column to separate this compound from potential impurities.[1] The separation is achieved based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. A mobile phase consisting of a mixture of acetonitrile and an aqueous buffer provides good resolution and peak shape.[1] Detection is performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity.

Experimental Protocols

A detailed methodology for the HPLC analysis of this compound is provided below.

1. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or purified to 18.2 MΩ·cm)

-

Phosphoric acid (analytical grade) or Formic acid (for MS-compatible methods)[1]

-

Methanol (HPLC grade, for cleaning)

2. Instrumentation

-

HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Data acquisition and processing software.

3. Chromatographic Conditions

| Parameter | Recommended Conditions |

| HPLC Column | Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column) |

| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid (v/v) |

| Gradient/Isocratic | Isocratic elution with Acetonitrile:Water (e.g., 30:70 v/v) is a good starting point. Gradient elution can be used for impurity profiling. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | UV at 310 nm (based on the chromophore of nitroimidazoles) |

| Injection Volume | 10 µL |

| Run Time | Approximately 10 minutes |

4. Preparation of Solutions

-

Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 300 mL of acetonitrile with 700 mL of water. Add 1 mL of phosphoric acid and mix thoroughly. Degas the mobile phase before use.

-

Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1-50 µg/mL).

-

Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Method Validation Parameters

The analytical method should be validated according to ICH guidelines. The following parameters are typically assessed:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

The following table summarizes the expected quantitative data for the HPLC analysis of this compound. These are representative values and may vary depending on the specific instrumentation and experimental conditions.

| Parameter | Expected Value |

| Retention Time (tR) | Approximately 4-6 minutes |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Range | 1 - 50 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantitation (LOQ) | ~0.3 µg/mL |

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the HPLC analysis of this compound.

Caption: Experimental workflow for the HPLC analysis of this compound.

The described reverse-phase HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The protocol is straightforward and utilizes common HPLC instrumentation and reagents. Proper method validation is essential to ensure the accuracy and precision of the results for its intended application in a research or drug development setting. This application note serves as a comprehensive guide for scientists and researchers involved in the analysis of this and structurally related nitroimidazole compounds.

References

Application Notes and Protocols for 2-Ethyl-4-nitro-1H-imidazole as a Hypoxic Cell Sensitizer

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential use of 2-Ethyl-4-nitro-1H-imidazole as a hypoxic cell sensitizer for enhancing the efficacy of radiation therapy. This document outlines the theoretical basis for its application, drawing upon the well-established mechanism of action of nitroimidazole compounds. Detailed protocols for in vitro and in vivo evaluation are provided to guide researchers in assessing the radiosensitizing effects and therapeutic potential of this compound. Due to the limited availability of specific experimental data for this compound, the provided protocols are based on established methodologies for structurally related and well-characterized nitroimidazoles, such as misonidazole and etanidazole. Optimization of these protocols for the specific compound is highly recommended.

Introduction

Tumor hypoxia, a common feature of solid tumors, is a significant factor contributing to resistance to radiotherapy.[1] Hypoxic cells are two to three times more resistant to radiation-induced damage than well-oxygenated cells. Hypoxic cell sensitizers are compounds that selectively increase the radiosensitivity of hypoxic cells, thereby overcoming this resistance and improving the therapeutic ratio of radiation treatment.[2]

Nitroimidazoles are a class of compounds that have been extensively investigated as hypoxic cell sensitizers.[3][4] Their mechanism of action is predicated on their high electron affinity, which allows them to mimic the radiosensitizing effect of molecular oxygen. Under hypoxic conditions, the nitro group of the imidazole ring undergoes bioreduction, leading to the formation of reactive radical species. These species can inflict damage on cellular macromolecules, including DNA, ultimately enhancing radiation-induced cell death.[5]

This document provides a framework for the systematic evaluation of this compound as a potential clinical candidate for hypoxic cell radiosensitization.

Mechanism of Action and Signaling Pathway

The proposed mechanism of action for this compound as a hypoxic cell sensitizer is analogous to other nitroimidazoles.

-

Diffusion and Bioreduction: The relatively small and lipophilic nature of the molecule allows it to diffuse into tissues, including hypoxic regions of tumors. In the low-oxygen environment, intracellular reductases, such as NADPH-cytochrome P450 reductase, reduce the nitro group.

-

Formation of Reactive Species: This one-electron reduction results in the formation of a nitro radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound, with the concomitant formation of superoxide. This futile cycling prevents the accumulation of toxic metabolites in well-oxygenated normal tissues, conferring selectivity for hypoxic cells.

-

Cellular Damage: In the absence of oxygen, the nitro radical anion can undergo further reduction to form highly reactive nitroso, hydroxylamine, and amine derivatives. These reactive species can covalently bind to cellular macromolecules, including DNA and proteins, leading to strand breaks and adducts that enhance the lethal effects of ionizing radiation.

The cellular response to hypoxia is primarily mediated by the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway. While nitroimidazole sensitizers do not directly target the HIF-1 pathway, their action complements the effects of radiation in the challenging hypoxic microenvironment where HIF-1 is active.

Data Presentation

As specific experimental data for this compound is not publicly available, the following tables are presented as templates for data acquisition and presentation. The expected values are based on data from other nitroimidazole compounds.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Condition | IC50 (µM) |

| e.g., HeLa | Normoxic (21% O₂) | >1000 |

| Hypoxic (0.1% O₂) | 100 - 500 | |

| e.g., HT29 | Normoxic (21% O₂) | >1000 |

| Hypoxic (0.1% O₂) | 150 - 600 |

Table 2: In Vitro Radiosensitization by this compound

| Cell Line | Compound Concentration (mM) | Radiation Dose (Gy) | Surviving Fraction | Sensitizer Enhancement Ratio (SER) |

| e.g., V79 | 0 | 2 | 0.5 | 1.0 |

| 1 | 2 | 0.3 | 1.5 - 2.0 | |

| 0 | 4 | 0.1 | 1.0 | |

| 1 | 4 | 0.04 | 1.5 - 2.0 |

Experimental Protocols

The following are detailed protocols for the evaluation of this compound.

Synthesis of this compound

A regioselective synthesis of 1-alkyl-4-nitro-1H-imidazoles has been described. A general procedure is as follows:

-

To a solution of 4-nitroimidazole in a suitable solvent (e.g., DMF or DMSO), add a base such as potassium carbonate (K₂CO₃).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add the alkylating agent, in this case, an ethyl halide (e.g., ethyl iodide or ethyl bromide), dropwise to the reaction mixture.

-

The reaction can be heated to accelerate the conversion.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Evaluation

-

Select appropriate cancer cell lines (e.g., HeLa, HT29, V79).

-

Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

-

For hypoxic conditions, place cell cultures in a modular incubator chamber.

-

Flush the chamber with a gas mixture of 5% CO₂, 95% N₂, and <10 ppm O₂ to achieve the desired low oxygen tension (e.g., 0.1% O₂).

-

Alternatively, use a hypoxia workstation that maintains a constant low oxygen environment.

-

Seed cells in 96-well plates at an appropriate density.

-

Allow cells to attach overnight.

-

Prepare serial dilutions of this compound in the culture medium.

-

Replace the medium with the drug-containing medium.

-

Incubate the plates under both normoxic and hypoxic conditions for a specified duration (e.g., 24-72 hours).

-

Assess cell viability using a standard method such as the MTT or PrestoBlue assay.

-

Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) for both conditions.

-

Seed a known number of cells into 60 mm dishes.

-

Allow cells to attach.

-

Treat the cells with various concentrations of this compound for a predetermined time before irradiation.

-

Expose the cells to graded doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.

-

After irradiation, wash the cells, and replace the medium with fresh, drug-free medium.

-

Incubate the dishes for 10-14 days to allow for colony formation.

-

Fix and stain the colonies with crystal violet.

-

Count the colonies containing at least 50 cells.

-

Calculate the surviving fraction for each treatment group.

-

Determine the Sensitizer Enhancement Ratio (SER) by dividing the radiation dose required to produce a given level of cell killing in the absence of the drug by the dose required for the same level of killing in the presence of the drug.

In Vivo Evaluation

-

Use immunodeficient mice (e.g., nude or SCID) for xenograft tumor models.

-

Inject a suspension of cancer cells subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the tumor-bearing mice into different treatment groups (e.g., vehicle control, this compound alone, radiation alone, and combination).

-

Administer this compound via an appropriate route (e.g., intraperitoneal or intravenous injection) at a predetermined time before irradiation to allow for tumor penetration.

-

Irradiate the tumors with a single or fractionated dose of radiation.

-

Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals.

-

Calculate the tumor volume using the formula: (length x width²)/2.

-

Monitor the body weight and general health of the animals throughout the experiment.

-

Euthanize the animals when the tumors reach a predetermined endpoint size or if they show signs of distress.

-

Plot tumor growth curves for each treatment group.

-

Determine the tumor growth delay, which is the time it takes for the tumors in the treated groups to reach a certain size compared to the control group.

-

Assess the statistical significance of the differences between the treatment groups.

Concluding Remarks

This compound holds promise as a hypoxic cell sensitizer based on its chemical structure and the well-documented activity of related nitroimidazole compounds. The protocols detailed in this document provide a robust framework for its preclinical evaluation. It is imperative to conduct thorough in vitro and in vivo studies to determine its efficacy, toxicity, and pharmacokinetic profile to ascertain its potential for clinical translation in combination with radiotherapy for the treatment of solid tumors. Researchers are strongly encouraged to optimize the provided protocols to suit their specific experimental conditions and cell models.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Quantitative structure activity relationship modeling for predicting radiosensitization effectiveness of nitroimidazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Quantitative Structure Activity Relationship Modeling for Predicting Radiosensitization Effectiveness of Nitroimidazole Compounds [jstage.jst.go.jp]

- 6. Structure-activity relationships in the development of hypoxic cell radiosensitizers. III. Effects of basic substituents in nitroimidazole sidechains [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-Alkylation of 4-Nitroimidazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of 4-nitroimidazole, a critical transformation in the synthesis of various biologically active compounds. The methodologies outlined below are based on established literature procedures and offer options for conventional alkylation and phase-transfer catalysis.

Introduction

N-alkylation of the imidazole ring is a fundamental strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of molecules. 4-Nitroimidazole and its N-alkylated derivatives are important intermediates and core structures in a range of therapeutic agents, exhibiting antibacterial, antiviral, and anticancer activities.[1][2][3] The regioselectivity of alkylation is a key consideration, with the N-1 position being the favored site of alkylation for 4-nitroimidazole under various conditions.

Experimental Protocols

Two primary methods for the N-alkylation of 4-nitroimidazole are detailed below. The choice of method will depend on the specific alkylating agent, desired reaction conditions, and available resources.

Method 1: Conventional N-Alkylation with Alkyl Halides

This protocol describes a general and widely used method for the N-alkylation of 4-nitroimidazole using an alkyl halide in the presence of a base. The reaction conditions can be optimized for specific substrates.

Materials:

-

4-Nitroimidazole

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride)

-

Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)

-

Acetonitrile (CH₃CN), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp

Procedure:

-

Reaction Setup: To a solution of 4-nitroimidazole (1 equivalent) in the chosen solvent (acetonitrile is often preferred for higher yields), add the base (potassium carbonate, 1.1 equivalents).

-

Stirring: Stir the mixture at room temperature for 15 minutes to facilitate the deprotonation of the imidazole nitrogen.

-

Addition of Alkylating Agent: Add the alkylating agent (1.2 to 2 equivalents) dropwise to the stirred suspension.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 60 °C for acetonitrile) and monitor the progress by TLC. Reaction times can vary from one to three hours.

-

Work-up (for Acetonitrile):

-

Once the reaction is complete (as indicated by TLC), evaporate the solvent under reduced pressure.

-

Dissolve the crude product in ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

-

Work-up (for DMF or DMSO):

-

Upon completion, pour the reaction mixture into ice-water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

-

Purification:

-

Concentrate the dried organic solution in vacuo.

-

Purify the resulting residue by column chromatography on silica gel, typically using a mixture of ethyl acetate and hexane as the eluent (e.g., 9:1 EtOAc/hexane).

-